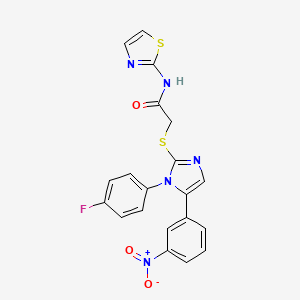

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is an intricate organic compound characterized by its multifunctional groups, including an imidazole ring, a thiazole ring, and various substituents such as fluorophenyl and nitrophenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound is generally synthesized through a multi-step process. A typical route might involve the following steps:

Formation of the Imidazole Core: : A reaction between 4-fluoroaniline and 3-nitrobenzaldehyde in the presence of an acidic catalyst to form a Schiff base, which is then cyclized into an imidazole ring.

Thioether Formation: : The imidazole derivative is then reacted with thiourea in a basic medium to introduce the thioether linkage.

Acetamide Formation: : Finally, the resulting thioether is acylated using thiazole-2-yl chloride to form 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.

Industrial Production Methods

Industrial production often involves the optimization of the aforementioned synthetic route to maximize yield and minimize costs. This includes the use of high-purity starting materials, advanced catalytic systems, and efficient purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: : The nitro group on the phenyl ring can be reduced to an amino group under suitable conditions.

Substitution: : Electrophilic aromatic substitution reactions are possible at positions ortho and para to the substituents on the phenyl rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.

Reduction: : Sodium borohydride or catalytic hydrogenation are typically used.

Substitution: : Reactions often involve halogens, Lewis acids, or nitrating agents.

Major Products Formed from These Reactions

Oxidation produces sulfoxides or sulfones.

Reduction yields amino derivatives.

Substitution leads to various functionalized aromatics.

Applications De Recherche Scientifique

Molecular Formula

- Molecular Formula : C22H15F2N3O2S

- Molecular Weight : 423.4 g/mol

Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Five-membered heterocyclic compound |

| Thiazole Moiety | Contributes to biological activity |

| Thioether Linkage | Enhances stability and reactivity |

| Nitro Group | Increases electron density, impacting reactivity |

Anticancer Activity

Research indicates that compounds with similar structural attributes exhibit significant anticancer potential. For instance, thiazole derivatives have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The unique combination of the imidazole and thiazole rings in this compound may enhance its cytotoxicity against cancer cells.

Case Study: Antitumor Activity

A study evaluated thiazole-imidazole hybrids for their cytotoxic effects on human glioblastoma U251 cells. The results indicated that certain derivatives exhibited IC50 values as low as 10μM, demonstrating promising anticancer activity compared to standard treatments .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Imidazole derivatives are known for their antibacterial properties against a range of pathogens. The presence of electron-withdrawing groups like fluorine and nitro enhances the antimicrobial efficacy.

Case Study: Antibacterial Activity

A series of synthesized thiazole-imidazole compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Neuroprotective Effects

Imidazole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the thiazole moiety may enhance neuroprotective properties through modulation of neurotransmitter systems.

Case Study: Neuroprotective Activity

Research on similar compounds indicated significant neuroprotective effects in models of oxidative stress-induced neuronal damage. The mechanisms involved include antioxidant activities and modulation of apoptotic pathways .

Material Science Applications

The unique structural characteristics of 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide make it a candidate for applications in material science, particularly in the development of functional materials with specific electronic properties.

Conductive Polymers

Studies have explored the incorporation of imidazole-based compounds into conductive polymers for electronic applications. The electron-rich nature of imidazole can enhance conductivity when integrated into polymer matrices.

Photonic Applications

Research is ongoing into the use of imidazole derivatives in photonic devices due to their nonlinear optical properties. The ability to manipulate light at the molecular level opens avenues for advanced optical materials.

Mécanisme D'action

The compound exerts its effects through various mechanisms:

Molecular Targets: : It may interact with enzymes or receptors due to its structural similarity to biological molecules.

Pathways Involved: : The nitrophenyl and fluorophenyl groups could be crucial for binding to target sites, influencing the biochemical pathways.

Comparaison Avec Des Composés Similaires

List of Similar Compounds

Imidazole derivatives

Thiazole derivatives

Fluorophenyl and nitrophenyl substituted compounds

This compound's unique structure and reactivity profile make it a promising candidate for further research and development in various scientific fields.

Activité Biologique

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel derivative that integrates imidazole and thiazole moieties, which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure can be described as follows:

- Imidazole moiety : Contributes to the compound's biological activity through interactions with biological targets.

- Thiazole moiety : Known for its role in various pharmacological activities.

- Fluorophenyl and nitrophenyl substituents : These groups enhance lipophilicity and may influence the compound's interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds containing similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4k | MCF-7 | 0.38 |

| 4e | HeLa | 5.22 |

| 4g | Caco-2 | 6.31 |

These findings suggest that the incorporation of imidazole and thiazole rings may enhance anticancer activity, potentially making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Similar derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. For example, a study reported that certain imidazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| S. aureus | 2 |

| E. coli | 4 |

This indicates that the compound could be effective against resistant bacterial strains, warranting further investigation into its antimicrobial mechanisms.

The biological activity of This compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study evaluated a series of imidazole derivatives for their anticancer properties using MTT assays across multiple cell lines. The study found that modifications to the imidazole structure significantly influenced cytotoxicity, with specific substitutions enhancing activity against MCF-7 cells .

Another study focused on the antimicrobial properties of thiazole-containing compounds, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. The findings suggested that the presence of electron-withdrawing groups like nitro significantly improved antibacterial efficacy .

Propriétés

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN5O3S2/c21-14-4-6-15(7-5-14)25-17(13-2-1-3-16(10-13)26(28)29)11-23-20(25)31-12-18(27)24-19-22-8-9-30-19/h1-11H,12H2,(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOBGZFFXWZANI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.